

The Genesis and Advancement of Triazole Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1*H*-1,2,4-triazole-3-carboxylic acid

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Abstract

Triazole carboxylic acids represent a pivotal class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. Their unique structural features and versatile reactivity have led to the development of a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of triazole carboxylic acids. It details key experimental protocols, presents quantitative data on their biological activities, and illustrates their mechanisms of action through signaling pathway diagrams.

A Historical Overview: From a Fortuitous Discovery to a Privileged Scaffold

The journey of triazole chemistry began in the late 19th century, but it was the latter half of the 20th century that witnessed a surge in interest, largely driven by the discovery of their potent biological activities. The development of azole antifungals marked a significant turning point in the treatment of systemic fungal infections, which until the 1940s had very few effective remedies.^[1] The introduction of ketoconazole in the early 1980s, an imidazole derivative, paved the way for the first-generation triazoles, fluconazole and itraconazole.^{[2][3]} These

compounds exhibited a broader spectrum of activity and a much-improved safety profile compared to their predecessors.[2][3]

The success of these early triazole drugs spurred further research, leading to the development of second-generation triazoles like voriconazole and posaconazole, which showed enhanced potency against resistant fungal strains.[2] It was within this fertile ground of research that the significance of incorporating a carboxylic acid moiety onto the triazole scaffold became increasingly apparent. This functional group could act as a key pharmacophore, a bioisostere for other functional groups, or a handle for further chemical modifications. The advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, provided a highly efficient and reliable method for the synthesis of 1,2,3-triazoles, further accelerating the exploration of triazole carboxylic acids and their derivatives.[4][5][6][7]

The versatility of the triazole carboxylic acid scaffold is evident in the diverse range of commercialized drugs and agrochemicals. For instance, Ribavirin, an antiviral medication, features a 1,2,4-triazole-3-carboxamide core and is a cornerstone in the treatment of various viral infections.[8][9][10][11][12] Rufinamide, a triazole derivative, is an established antiepileptic drug used in the management of Lennox-Gastaut syndrome.[1][13][14][15][16] In agriculture, triazoles have been developed as potent fungicides and plant growth regulators, contributing significantly to crop protection and yield enhancement.[17][18][19] The ability of triazole derivatives to inhibit corrosion has also been an area of active research.[20][21][22][23][24]

Synthetic Methodologies: Crafting the Triazole Carboxylic Acid Core

The synthesis of triazole carboxylic acids can be broadly categorized into methods for preparing the 1,2,3-triazole and 1,2,4-triazole isomers.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acids

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for the synthesis of 1,2,3-triazoles.[4] The use of a β -ketoester as the alkyne equivalent provides a direct route to 1,2,3-triazole-4-carboxylic acids.

Experimental Protocol: One-Step Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid[25]

This protocol describes a one-step synthesis of a 1,2,3-triazole carboxylic acid by reacting an azide with a β -ketoester in the presence of a base.

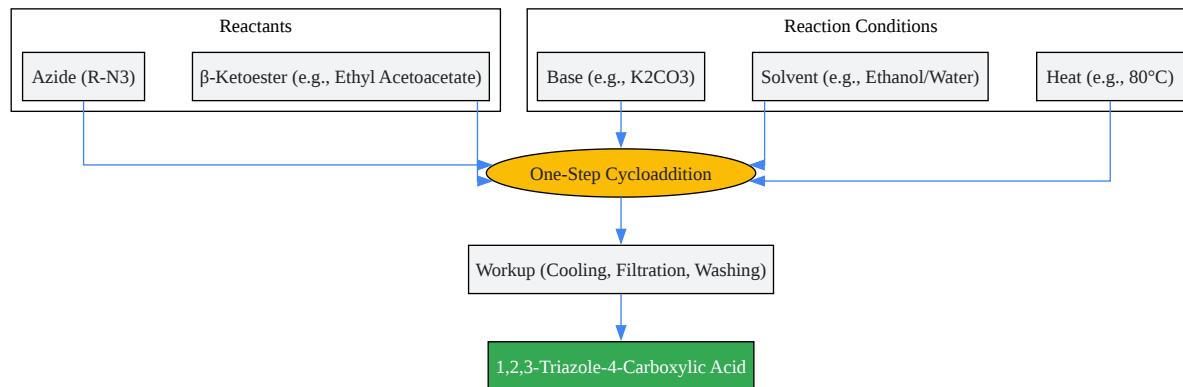
Materials:

- Phenyl azide
- Ethyl acetoacetate (a β -ketoester)
- Potassium carbonate (base)
- Ethanol
- Water
- Methyl-*t*-butyl ether

Procedure:

- A mixture of phenyl azide (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.
- A solution of potassium carbonate (2 equivalents) in a mixture of ethanol and water is added to the azide/ β -ketoester mixture.
- The reaction mixture is heated to 80 °C and stirred for several hours until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The resulting solid is filtered and washed sequentially with cold water and methyl-*t*-butyl ether.
- The product, 1-phenyl-1*H*-1,2,3-triazole-4-carboxylic acid, is obtained as a colorless solid.

Logical Workflow for the Synthesis of 1,2,3-Triazole-4-Carboxylic Acid



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Caption: General workflow for the one-step synthesis of 1,2,3-triazole-4-carboxylic acids.

Synthesis of 1,2,4-Triazole-3-Carboxylic Acids

The synthesis of 1,2,4-triazole-3-carboxylic acids often involves the cyclization of intermediates derived from carboxylic acids and hydrazines.

Experimental Protocol: Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives[26][27]

This protocol outlines the synthesis of a series of 1,2,4-triazole-3-carboxylic acid derivatives through the rearrangement of an oxazolin-5-one intermediate.

Materials:

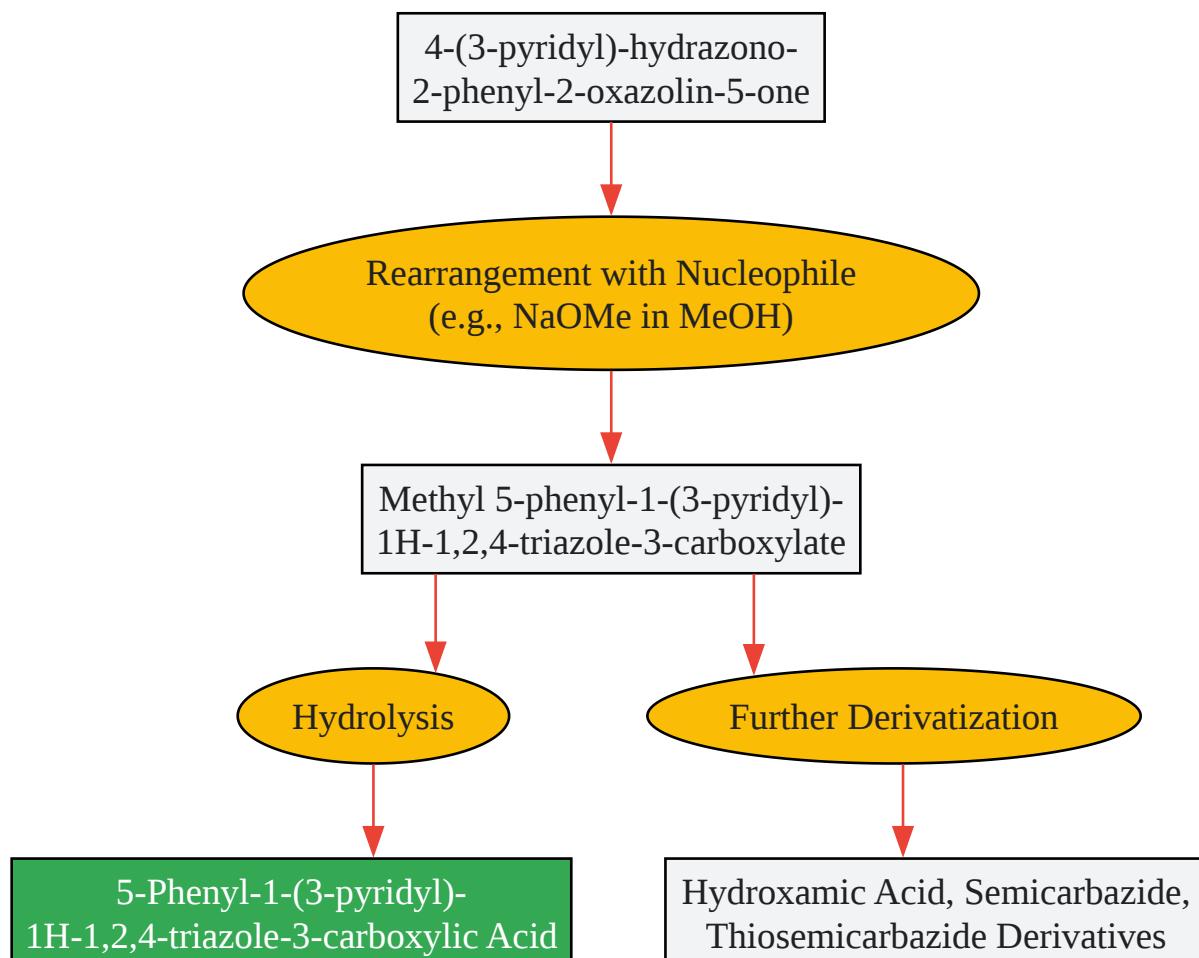
- 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one
- Nucleophiles (e.g., sodium methoxide, hydrazine hydrate)

- Methanol or other suitable solvent
- Hydroxylamine hydrochloride (for hydroxamic acid derivative)
- Potassium cyanate or isothiocyanates (for semicarbazide and thiosemicarbazide derivatives)

Procedure for Methyl Ester Synthesis (a precursor to the carboxylic acid):

- A solution of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one in methanol is prepared.
- Sodium methoxide is added to the solution, and the mixture is refluxed for several hours.
- The solvent is evaporated under reduced pressure.
- The residue is treated with water and extracted with an organic solvent (e.g., chloroform).
- The organic layer is dried and concentrated to yield the methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate.
- This ester can then be hydrolyzed to the corresponding carboxylic acid.

Logical Workflow for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Derivatives

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Caption: Synthetic pathway to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid and its derivatives.

Quantitative Data Presentation

The biological and physicochemical properties of triazole carboxylic acids are critical for their application. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Rufinamide[1][13][15][16][28]

| Property | Value |
|--------------------|--|
| Molecular Formula | C ₁₀ H ₈ F ₂ N ₄ O |
| Molecular Weight | 238.19 g/mol |
| LogP | 0.65 - 0.88 |
| pKa | > 10 |
| Water Solubility | 0.642 mg/mL (pH 1-10) |
| Melting Point | Not specified |
| Primary Metabolism | Hydrolysis of the carboxamide group |

Table 2: Antimicrobial Activity of Selected Triazole Carboxylic Acid Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|----------------------------|-------------|---------------------|
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | [3] |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 | [3] |
| Ciprofloxacin-linked 1,2,3-triazole conjugate | Various pathogenic strains | 12.5 | [1] |

Table 3: Enzyme Inhibitory Activity of Selected Triazole Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | IC ₅₀ Value | Reference |
|--|------------------------------|------------------------|----------------------|
| 5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3d) | Focal Adhesion Kinase (FAK) | 18.10 nM | [29] |
| 1,2,4-triazole-3-thiones (various derivatives) | α-glucosidase | 66.47 - 95.91 μM | |
| Thienobenzo-1,2,3-triazoles | Butyrylcholinesterase (BChE) | 0.3 - 0.4 μM | |

Table 4: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|--|---------------|--|---------------------------|----------------------|
| 1,2,4-triazole-3-carboxylic acid (TCA) | Copper on ITO | CH ₃ OH with NaOH | Not specified | [20] |
| N-phenyl-mercapto-1,2,4-triazoles | Mild Steel | HCl and H ₂ SO ₄ | >95 | [23] |
| 1,4-disubstituted-1,2,3-triazoles | Carbon Steel | Acidic medium | >90 | [23] |

Mechanism of Action and Signaling Pathways

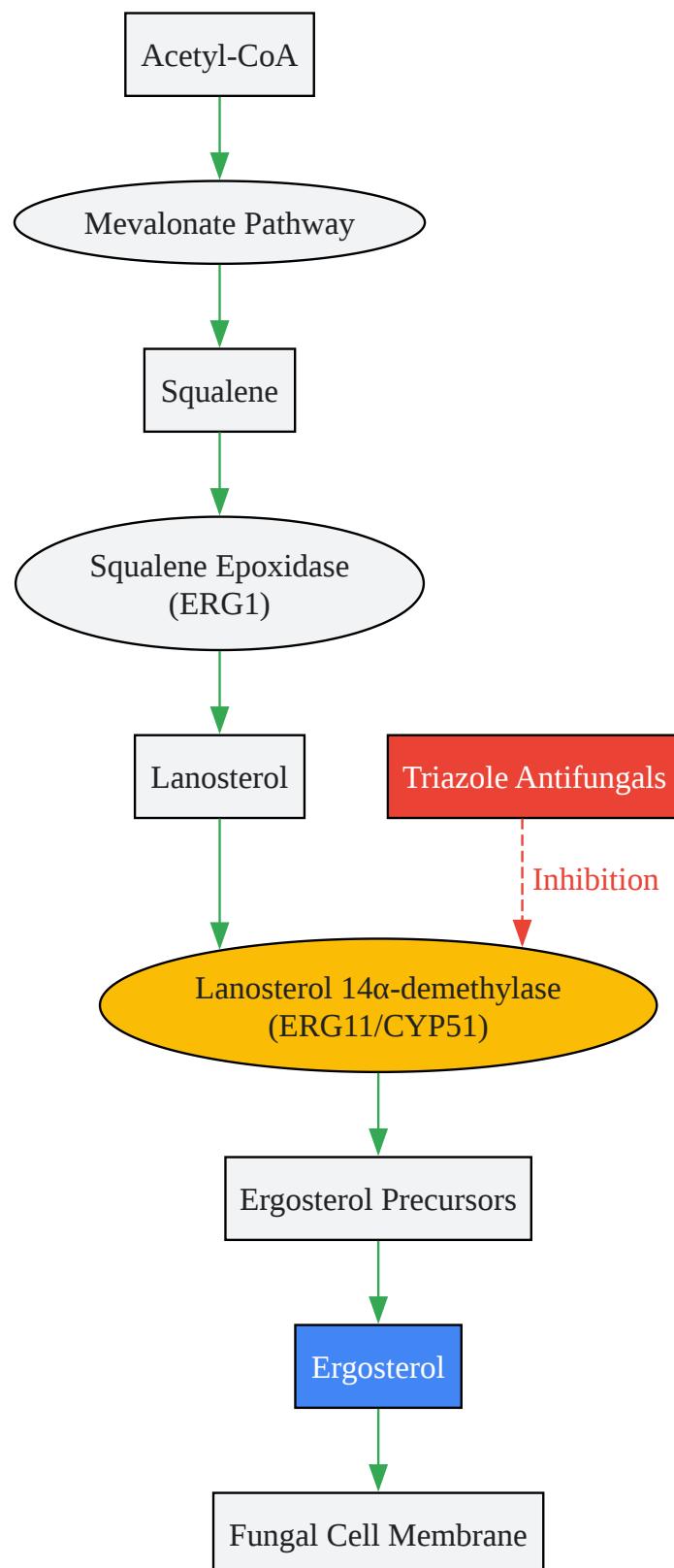
The diverse biological activities of triazole carboxylic acids stem from their ability to interact with and modulate various biological pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#) Ergosterol is an essential component of the fungal

cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Pathway and Triazole Inhibition

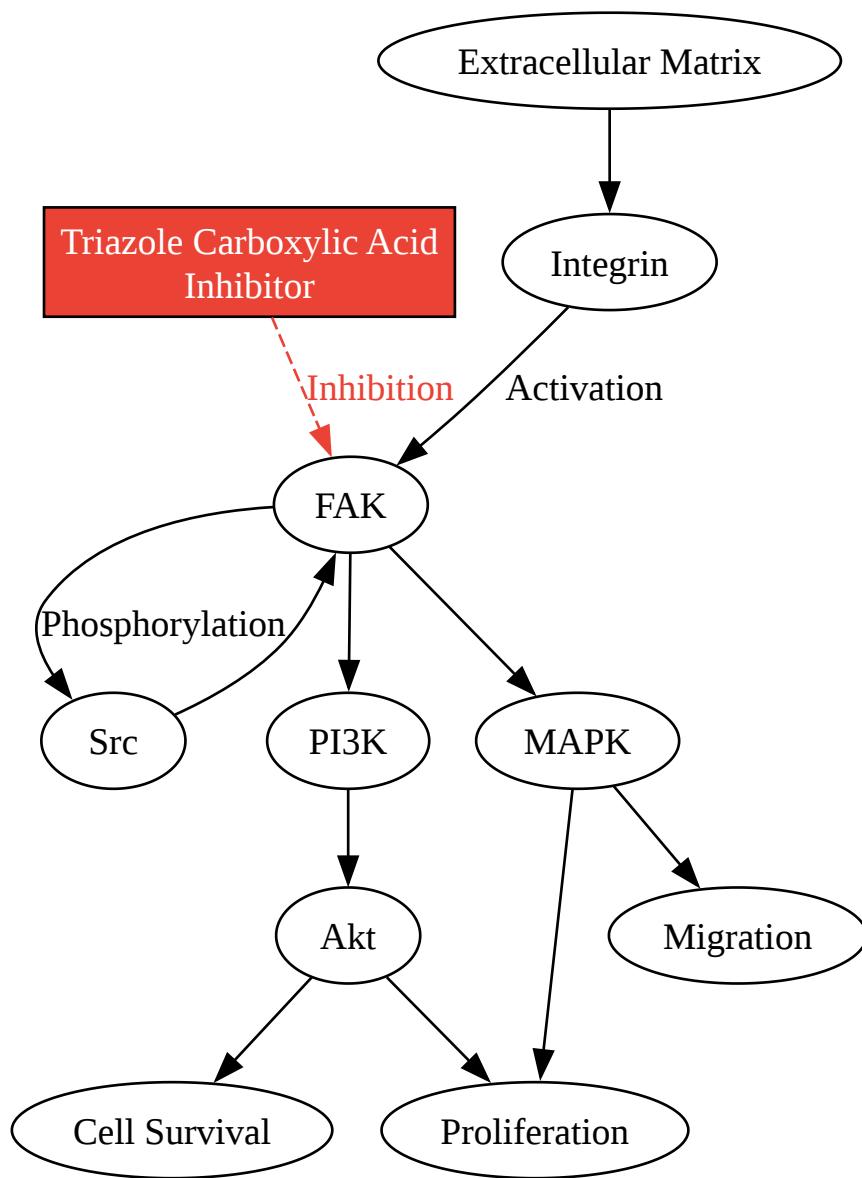
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Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Anticancer Activity: Targeting Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival, proliferation, migration, and invasion.

[35][36][37][38][39] Certain triazole carboxylic acid derivatives have been identified as potent inhibitors of FAK. By binding to the ATP-binding site of the FAK kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor progression.



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